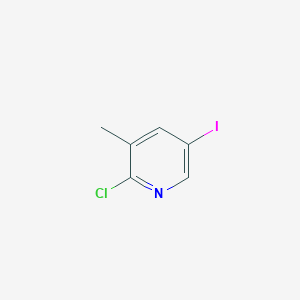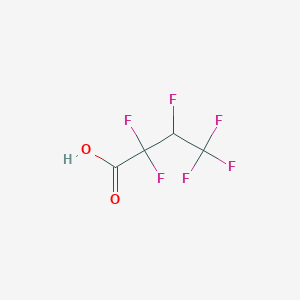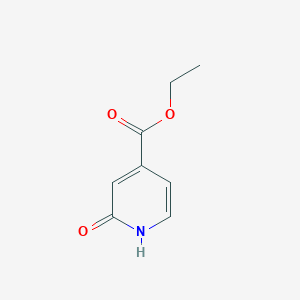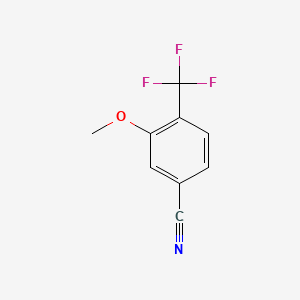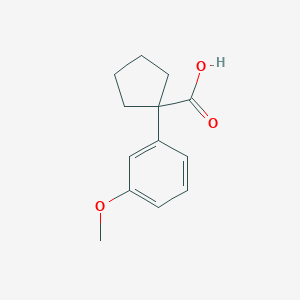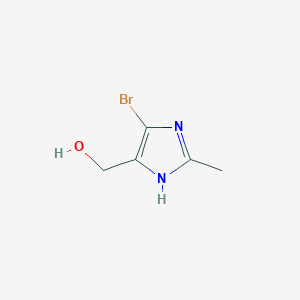
3-Cyano-4-isobutoxybenzoic acid
描述
3-Cyano-4-isobutoxybenzoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group at the third position and an isobutoxy group at the fourth position on the benzene ring
作用机制
Target of Action
The primary target of 3-Cyano-4-isobutoxybenzoic acid is the enzyme xanthine oxidase . This enzyme plays a crucial role in the synthesis of uric acid, a compound that can lead to gout when present in high levels .
Mode of Action
This compound, also known as Febuxostat, is a non-purine-selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . By inhibiting this enzyme, Febuxostat reduces the production of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential components of nucleic acids. The end product of this pathway is uric acid. By inhibiting xanthine oxidase, Febuxostat prevents the final steps of purine degradation, thereby reducing the production of uric acid .
Pharmacokinetics
Febuxostat exhibits good bioavailability, with more than 84% of the drug being absorbed . It is extensively bound to plasma proteins, particularly albumin . The drug is metabolized via several cytochrome P450 enzymes and uridine diphosphate glucuronosyltransferases . The elimination half-life of Febuxostat is approximately 5-8 hours . It is excreted in both urine and feces, mostly as metabolites .
Result of Action
The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can help to manage conditions such as gout, which is characterized by the accumulation of uric acid crystals in joints and other tissues .
Action Environment
The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, warmer water temperatures, strong nitrogen–phosphorus limitation (N:P), low salinity, and higher water transparency can influence the production of cyanobacteria toxin . These factors vary with geographical settings and seasons .
生化分析
Biochemical Properties
3-Cyano-4-isobutoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, leading to alterations in metabolic flux and metabolite levels . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and altering the biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by inhibiting specific enzymes, which in turn affects the downstream signaling processes. These changes can lead to alterations in cellular function and overall cell health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, inhibiting their activity and leading to changes in biochemical pathways . This inhibition can result in the accumulation of certain metabolites and a decrease in the levels of others. Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes. These changes at the molecular level contribute to the overall effects of the compound on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity and prolonged alterations in cellular metabolism. These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to fatty acid metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, it can inhibit enzymes responsible for the breakdown of fatty acids, resulting in the accumulation of fatty acid intermediates. These changes in metabolic pathways can have significant effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and organelles. The distribution of this compound within the cell can affect its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can influence its interactions with biomolecules and its overall effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Cyano-4-isobutoxybenzoic acid involves the hydrolysis of ethyl 3-cyano-4-isobutyloxybenzoate. The process typically includes the following steps :
Stage 1: Ethyl 3-cyano-4-isobutyloxybenzoate is dissolved in a mixture of ethanol and tetrahydrofuran (THF).
Stage 2: Aqueous sodium hydroxide is added to the solution, and the mixture is stirred at 30°C for 4 hours.
Stage 3: The solvent is distilled off under reduced pressure, and the residue is treated with water and hydrochloric acid to obtain the desired compound as a white crystalline product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents .
化学反应分析
Types of Reactions
3-Cyano-4-isobutoxybenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide in ethanol and THF.
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields this compound .
科学研究应用
3-Cyano-4-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
3-Cyano-4-isopropoxybenzoic acid: Similar structure but with an isopropoxy group instead of an isobutoxy group.
3-Cyano-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
Uniqueness
3-Cyano-4-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)7-16-11-4-3-9(12(14)15)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZYDWVXISOEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629861 | |
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528607-60-5 | |
| Record name | 3-Cyano-4-(2-methylpropoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)
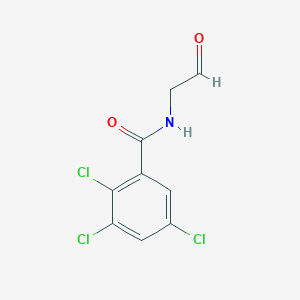



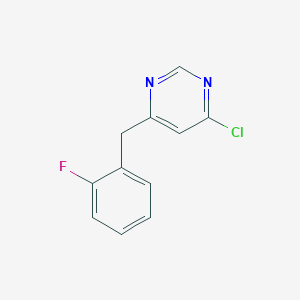
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone](/img/structure/B1371284.png)
